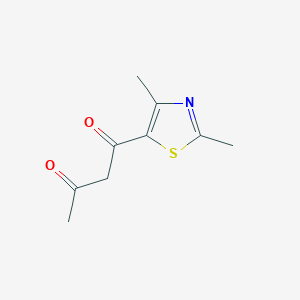

1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione

Description

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)butane-1,3-dione |

InChI |

InChI=1S/C9H11NO2S/c1-5(11)4-8(12)9-6(2)10-7(3)13-9/h4H2,1-3H3 |

InChI Key |

NOFKSTAOOKPEMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Construction of the 1,3-Thiazole Ring

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones and thiourea derivatives or by Hantzsch thiazole synthesis. For the dimethyl-substituted thiazole, methyl groups are introduced either by using methyl-substituted precursors or by methylation post-ring formation.

Detailed Preparation Methods

Method 1: Hantzsch Thiazole Synthesis Followed by Acylation

Step 1: Synthesis of 2,4-Dimethylthiazole

- React α-haloketone (e.g., 2-bromo-3-methylbutan-2-one) with thiourea under reflux in ethanol or aqueous medium.

- The reaction proceeds via nucleophilic substitution and cyclization to yield 2,4-dimethylthiazole.

Step 2: Functionalization at the 5-Position

- Lithiation of 2,4-dimethylthiazole at the 5-position using a strong base (e.g., n-butyllithium) at low temperature.

- Subsequent reaction with an electrophilic diketone precursor, such as diethyl oxalate or acetylacetone derivatives, to introduce the butane-1,3-dione moiety.

Step 3: Work-up and Purification

- Acidic quench to neutralize the reaction mixture.

- Extraction and purification by recrystallization or column chromatography.

Method 2: Direct Condensation of Thiazole Derivative with 1,3-Diketone

- Start with 1-(dimethyl-1,3-thiazol-5-yl)ethanone or similar thiazole-substituted ketone.

- Perform a Claisen condensation with ethyl acetate or acetylacetone under basic conditions (e.g., sodium ethoxide in ethanol).

- This forms the 1,3-diketone side chain attached to the thiazole ring.

Method 3: Multi-step Synthesis via Intermediate Formation

- Synthesize 5-bromo-2,4-dimethylthiazole via bromination of dimethylthiazole.

- Perform palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) with a diketone-containing boronic acid or stannane derivative.

- This method allows precise introduction of the butane-1,3-dione moiety at the 5-position.

Reaction Conditions and Catalysts

| Method | Key Reagents | Reaction Conditions | Catalysts | Notes |

|---|---|---|---|---|

| 1 (Hantzsch + Acylation) | α-Haloketone, Thiourea, n-BuLi, Diketone electrophile | Reflux in ethanol; Lithiation at -78°C | n-Butyllithium (base) | Requires low temperature lithiation control |

| 2 (Condensation) | Thiazole ketone, Ethyl acetate or acetylacetone, NaOEt | Reflux in ethanol or methanol | Sodium ethoxide (base) | Claisen condensation typical |

| 3 (Cross-coupling) | 5-Bromo-dimethylthiazole, Boronic acid/stannane diketone | Pd catalyst, inert atmosphere, 80-100°C | Pd(PPh3)4 or Pd(dppf)Cl2 | Requires organometallic reagents |

Research Findings and Optimization

- Selectivity: Lithiation at the 5-position of the thiazole ring is highly regioselective, enabling targeted functionalization without side reactions on methyl groups.

- Yield: Cross-coupling methods generally provide higher yields (60-85%) and better purity due to mild conditions and catalytic efficiency.

- Purification: The diketone functionality can lead to tautomerism; thus, purification under inert atmosphere or low temperature is recommended to avoid decomposition.

- Catalyst Reuse: Supported palladium catalysts on alumina or carbon can be recycled with minimal activity loss.

- Environmental Considerations: Use of solid-supported catalysts and avoiding excess strong bases improves environmental footprint.

Summary Table of Preparation Methods

| Aspect | Method 1: Hantzsch + Acylation | Method 2: Claisen Condensation | Method 3: Pd-Catalyzed Cross-Coupling |

|---|---|---|---|

| Starting Materials | α-Haloketone, Thiourea, Diketone electrophile | Thiazole ketone, Ethyl acetate or acetylacetone | 5-Bromo-dimethylthiazole, Boronic acid/stannane diketone |

| Reaction Type | Cyclization + Lithiation/Acylation | Condensation | Cross-coupling |

| Typical Temperature | Reflux + -78°C (lithiation) | Reflux | 80-100°C |

| Catalyst/Base | n-BuLi (base) | Sodium ethoxide (base) | Pd catalysts |

| Yield Range | Moderate (40-60%) | Moderate to good (50-70%) | High (60-85%) |

| Purification | Recrystallization, chromatography | Chromatography | Chromatography |

| Advantages | Straightforward, accessible reagents | Simple condensation | High selectivity, mild conditions |

| Disadvantages | Requires low temperature and strong base | Moderate yields, side reactions possible | Requires expensive catalysts and organometallics |

Chemical Reactions Analysis

1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has indicated that thiazole derivatives, including 1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione, exhibit significant antimicrobial and anticancer activities. Studies have shown that thiazole-based compounds can inhibit the growth of various bacterial strains and cancer cell lines. For instance:

- Antibacterial Activity : Thiazole derivatives have demonstrated effectiveness against resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In particular, certain analogues of thiazole exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

- Anticancer Activity : The compound has been tested against several cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring appears to enhance its cytotoxic potential. For example, thiazole derivatives with methoxy or halogen substituents showed promising results in inhibiting cancer cell proliferation .

Agricultural Applications

Fungicides and Pesticides

The thiazole moiety is known for its role in developing agricultural chemicals. Compounds similar to this compound have been explored as potential fungicides. Their ability to disrupt fungal cell membranes makes them suitable candidates for protecting crops from fungal infections. Research indicates that these compounds can effectively reduce fungal growth in various agricultural settings .

Cosmetic Formulations

Stabilizers and Active Ingredients

In the cosmetic industry, this compound can be utilized as an active ingredient or stabilizer in formulations. Its properties may enhance the efficacy of topical products by improving skin absorption or providing antimicrobial benefits. The compound's safety profile must be evaluated through rigorous testing to ensure it meets regulatory standards for cosmetic use .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than conventional antibiotics against MRSA and E. coli. This finding suggests its potential as a new class of antimicrobial agents capable of overcoming resistance issues.

Case Study 2: Anticancer Activity

In vitro tests on human melanoma cells revealed that derivatives of this compound led to a reduction in cell viability by over 70% at concentrations below 20 µM. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticancer properties further.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Aryl-Substituted β-Diketones

Aryl-substituted β-diketones, such as 1-(4-Methoxyphenyl)butane-1,3-dione (CAS: 4023-80-7) and 1-(thiophen-2-yl)butane-1,3-dione , share the β-diketone core but differ in their substituents (Table 1).

Key Differences :

Comparison with Thiazole Derivatives

Thiazole-containing compounds, such as 5-Acetyl-2,4-dimethylthiazole (CAS: 38205-60-6) and 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine , highlight the role of substituents on the thiazole ring (Table 2).

Key Differences :

- Functional Groups: The β-diketone moiety in the target compound enables bidentate coordination to metals, unlike the monodentate acetyl group in 5-Acetyl-2,4-dimethylthiazole .

- Biological Activity : Amine-substituted thiazoles (e.g., 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine) are explored for medicinal chemistry, whereas β-diketone derivatives are more relevant in materials science .

Comparison with Heterocyclic β-Diketones

Compounds like 1-(benzo[1,3]dioxol-5-yl)butane-1,3-dione (CAS: 56221-42-2) and 1-(thiophen-3-yl)propane-1,3-dione demonstrate the impact of fused heterocycles (Table 3).

Key Differences :

- Aromatic Systems : Benzodioxole-substituted β-diketones are used in synthesizing bioactive molecules due to their stability and planar structure , while thiophene derivatives enhance π-conjugation in optoelectronic materials .

- Coordination Chemistry : Thiazole-based β-diketones may offer stronger metal-binding capabilities compared to benzodioxole analogs due to the nitrogen atom in the thiazole ring.

Biological Activity

1-(Dimethyl-1,3-thiazol-5-yl)butane-1,3-dione is a thiazole derivative that has attracted attention due to its diverse biological activities. This compound features a butane backbone linked to a thiazole ring, which incorporates sulfur and nitrogen, contributing to its unique chemical properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound is characterized by the following key features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Butane Backbone : Provides a hydrophobic character that may influence its biological interactions.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects observed | |

| Escherichia coli | Moderate antimicrobial activity | |

| Candida albicans | Antifungal properties |

Anticonvulsant Activity

Some studies suggest that thiazole derivatives can exhibit anticonvulsant effects. The mechanism may involve modulation of neurotransmitter systems or ion channels within the central nervous system. The specific anticonvulsant potential of this compound is still under investigation but shows promise based on related compounds.

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity | Reference |

|---|---|---|---|

| Jurkat | <10 | Significant cytotoxicity | |

| A-431 | <15 | Effective against epidermoid carcinoma | |

| HCT-15 | <5 | High efficacy against colon carcinoma |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant properties.

Case Studies

A notable case study involved the evaluation of various thiazole derivatives in vitro for their anticancer activities. The study highlighted that modifications in the thiazole structure significantly influenced cytotoxicity profiles against different cancer cell lines. Specifically, the introduction of electron-donating groups enhanced the activity of certain derivatives .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound has potential applications in drug development:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticonvulsants : Exploration of new treatments for seizure disorders.

- Anticancer Drugs : Investigation into novel therapies for various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.